Cas no 1270493-62-3 (4-(piperidin-2-yl)-1H-indole)

4-(piperidin-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
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- 4-(piperidin-2-yl)-1H-indole
- EN300-1853725
- 1270493-62-3
-
- インチ: 1S/C13H16N2/c1-2-8-14-12(5-1)10-4-3-6-13-11(10)7-9-15-13/h3-4,6-7,9,12,14-15H,1-2,5,8H2
- InChIKey: GNYJPXNWHKEISQ-UHFFFAOYSA-N
- SMILES: N1CCCCC1C1=CC=CC2=C1C=CN2
計算された属性
- 精确分子量: 200.131348519g/mol
- 同位素质量: 200.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- XLogP3: 2.3
4-(piperidin-2-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853725-1.0g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 1g |
$1458.0 | 2023-05-26 | ||
Enamine | EN300-1853725-5.0g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 5g |
$4226.0 | 2023-05-26 | ||
Enamine | EN300-1853725-10.0g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 10g |
$6266.0 | 2023-05-26 | ||
Enamine | EN300-1853725-0.05g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1853725-0.25g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1853725-0.5g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1853725-2.5g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1853725-5g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 5g |
$4226.0 | 2023-09-18 | ||
Enamine | EN300-1853725-1g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 1g |
$1458.0 | 2023-09-18 | ||
Enamine | EN300-1853725-0.1g |
4-(piperidin-2-yl)-1H-indole |
1270493-62-3 | 0.1g |
$1283.0 | 2023-09-18 |
4-(piperidin-2-yl)-1H-indole 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
4-(piperidin-2-yl)-1H-indoleに関する追加情報
4-(Piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3): A Comprehensive Overview of Its Properties and Applications
The compound 4-(piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3) is a heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, combining an indole core with a piperidine moiety, makes it a versatile scaffold for designing biologically active molecules. Researchers are particularly interested in its potential applications as a pharmacophore in the development of novel therapeutics targeting neurological disorders, inflammation, and metabolic diseases.
One of the key reasons for the growing interest in 4-(piperidin-2-yl)-1H-indole is its structural similarity to naturally occurring alkaloids, which often exhibit potent biological activities. The indole ring system is a common feature in many FDA-approved drugs, such as serotonin receptor modulators and kinase inhibitors. Meanwhile, the piperidine moiety enhances the molecule's ability to interact with biological targets, improving its pharmacokinetic properties. This dual functionality positions 4-(piperidin-2-yl)-1H-indole as a promising candidate for further research.
In recent years, the scientific community has explored the potential of 4-(piperidin-2-yl)-1H-indole in addressing some of the most pressing health challenges. For instance, its derivatives have been investigated for their role in modulating neurotransmitter systems, which could lead to breakthroughs in treating conditions like depression and anxiety. Additionally, its anti-inflammatory properties have sparked interest in developing new therapies for chronic inflammatory diseases, a topic that has gained traction due to the rising prevalence of autoimmune disorders globally.
From a synthetic chemistry perspective, 4-(piperidin-2-yl)-1H-indole offers a robust platform for structure-activity relationship (SAR) studies. Researchers can easily modify its core structure to optimize binding affinity, selectivity, and metabolic stability. This flexibility is particularly valuable in the era of precision medicine, where tailored therapies are increasingly in demand. The compound's compatibility with modern high-throughput screening techniques further enhances its utility in drug discovery pipelines.
The commercial availability of 4-(piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3) has also facilitated its adoption in academic and industrial labs. Suppliers often highlight its high purity and stability, making it a reliable building block for synthetic endeavors. As the demand for novel small-molecule therapeutics continues to rise, compounds like this are expected to play a pivotal role in shaping the future of pharmaceutical research.
Beyond its pharmaceutical applications, 4-(piperidin-2-yl)-1H-indole has also found use in material science. Its aromatic and heterocyclic nature makes it a candidate for developing organic semiconductors and fluorescent probes. This interdisciplinary appeal underscores the compound's versatility and broadens its potential impact across multiple scientific domains.
In conclusion, 4-(piperidin-2-yl)-1H-indole (CAS No. 1270493-62-3) represents a fascinating intersection of chemistry and biology. Its structural features, combined with its diverse applications, make it a subject of ongoing research and innovation. As scientists continue to unravel its full potential, this compound is poised to contribute significantly to advancements in both healthcare and technology.
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